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Spectroscopic Data for Bisphenol E (BPE)

Spectroscopic
Method

Reported Data / Findings

¹H NMR Saturation Transfer Difference (STD) NMR showed that aromatic protons

(H1/3/10/12) received the most intense magnetization transfer (100% relative
STD effect) upon binding to Human Serum Albumin (HSA) [1].

¹H NMR (Binding
Epitope)

The relative STD effects indicated that the two phenolic rings of BPE are in close
contact with the protein binding site, suggesting a specific binding orientation [1].

Experimental Protocol for STD-NMR Binding Study

The NMR data was obtained through a detailed binding study. The following workflow outlines the key steps

of the cited experiment [1]:
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Prepare HSA and BPE samples

Acquire 1H NMR and
STD-NMR spectra

Irradiate protein resonances
(On-resonance spectrum)

Irradiate off-resonance region
(Off-resonance spectrum)

Subtract on-resonance
from off-resonance

Obtain STD spectrum

Calculate relative STD (%)
for each BPE proton

Identify binding epitope:
Protons with highest STD%

are closest to the protein

Click to download full resolution via product page

STD-NMR workflow for mapping ligand-protein interactions.

Based on the literature, here is a summary of the experimental methodology [1]:

Sample Preparation: A solution of BPE and Human Serum Albumin (HSA) was prepared in a 40:1
molar ratio (BPE to HSA) using a buffered deuterated solvent.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://www.smolecule.com/products/s586312?utm_src=pdf-body-img
https://www.nature.com/articles/s41598-017-11604-3
https://www.smolecule.com/products/s586312?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Data Acquisition: STD-NMR spectra were acquired by selectively irradiating the protein resonances

(on-resonance spectrum) and an off-resonance region where the protein has no signals.
Data Processing: The STD spectrum was generated by subtracting the on-resonance spectrum from

the off-resonance spectrum. The relative STD effect for each proton of BPE was calculated by setting
the most intense STD signal to 100% and normalizing all other signals accordingly.

Molecular Structure and Binding Visualization

The structure of Bisphenol E and its interaction with a protein binding site can be visualized as follows:

BPE Binding Orientation

Protein Bisphenol E (BPE)
C14H14O2

Binds to HSA
Site II

Phenolic Rings
(High STD% Effect)

Ethylidene Bridge
(Low STD% Effect)

Click to download full resolution via product page

BPE structure and key binding groups identified by NMR.

Information Limitations and Further Research

Missing IR Data: The available search results do not provide a specific IR absorption spectrum or

characteristic peaks for BPE.
NMR Context: The provided ¹H NMR data is specifically from a binding study, not a standard

characterization NMR spectrum used for identifying chemical structure in isolation. It reveals which
parts of the molecule interact with a protein, not the full set of chemical shifts.

To obtain the complete set of standard spectroscopic data for BPE, I suggest you:

Consult chemical databases like SciFinder, Reaxys, or NIST Chemistry WebBook, which often
contain full NMR and IR spectra for pure compounds.
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Search specifically for "Bisphenol E IR spectrum" or "Bisphenol E 1H NMR chemical shifts" in

specialized chemistry journals or databases.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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